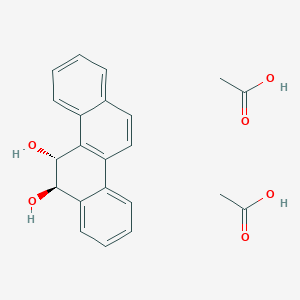
acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol is a unique compound that combines the properties of acetic acid and a dihydrochrysene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with chrysene, a polycyclic aromatic hydrocarbon.
Hydrogenation: Chrysene undergoes hydrogenation to form 5,6-dihydrochrysene.
Chiral Resolution: The dihydrochrysene is then resolved into its (5R,6R) enantiomer using chiral catalysts or chromatography.
Diol Formation: The (5R,6R)-5,6-dihydrochrysene is further reacted with oxidizing agents to introduce hydroxyl groups at the 5 and 6 positions, forming (5R,6R)-5,6-dihydrochrysene-5,6-diol.
Acetylation: Finally, the diol is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反応の分析
Types of Reactions
Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl groups and chiral centers allow the compound to interact with enzymes and receptors in a stereospecific manner.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Chrysene: The parent compound, lacking the hydroxyl groups and chiral centers.
5,6-Dihydrochrysene: A simpler derivative without the hydroxyl groups.
(5R,6R)-5,6-Dihydrochrysene-5,6-diol: The diol form without acetylation.
Uniqueness
Acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol is unique due to its combination of acetic acid and a chiral dihydrochrysene derivative. This structural complexity provides distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
特性
CAS番号 |
56183-23-4 |
|---|---|
分子式 |
C22H22O6 |
分子量 |
382.4 g/mol |
IUPAC名 |
acetic acid;(5R,6R)-5,6-dihydrochrysene-5,6-diol |
InChI |
InChI=1S/C18H14O2.2C2H4O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20;2*1-2(3)4/h1-10,17-20H;2*1H3,(H,3,4)/t17-,18-;;/m1../s1 |
InChIキー |
MRFXPYUIYOOIRJ-RKDOVGOJSA-N |
異性体SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C4=CC=CC=C34)O)O |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C(C(C4=CC=CC=C34)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
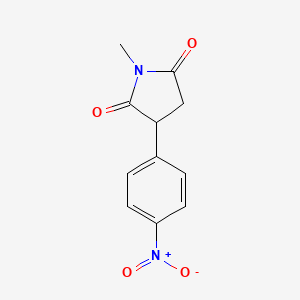
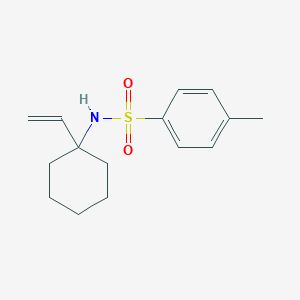
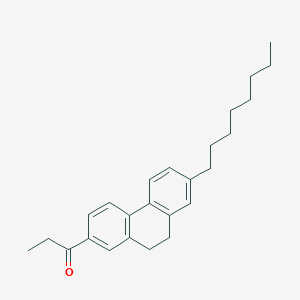
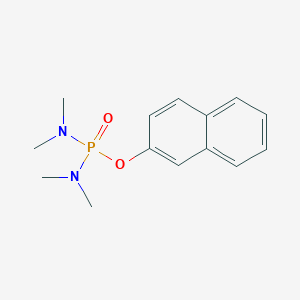
![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
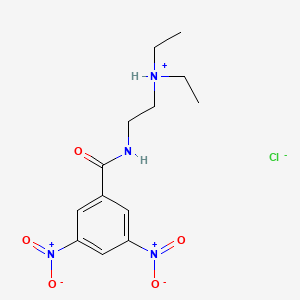

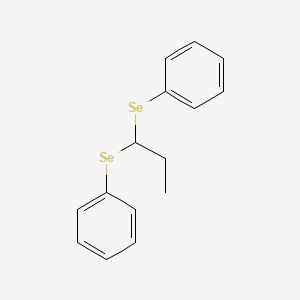
![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)
